PD-134672

Renin-angiotensin system Enzyme inhibition Selectivity profiling

RAS-focused researchers often encounter confounding bradykinin-mediated effects when using ACE inhibitors, obscuring mechanistic interpretation. PD-134672 addresses this with exclusive renin-dependent action, validated by a 67% reduction in MABP effect post-nephrectomy versus only 57% for captopril, confirming superior RAS specificity. • Renin IC50: 0.58 nM; Cathepsin D IC50: 1250 nM (>2000-fold selectivity) • 32 ± 6% MABP reduction at 3 mg/kg IV in anesthetized guinea pigs • Selected lead candidate from the 2-amino-4-thiazolyl series for superior efficacy and prolonged duration of action in primate models Standard pack sizes available from 10 mg to bulk; custom synthesis on request.

Molecular Formula C33H52N6O7S2
Molecular Weight 708.9 g/mol
Cat. No. B1243242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-134672
SynonymsCI 992
CI-992
N-(4-morpholinylsulfonyl)-L-phenylalanyl-3-(2-amino-4-thiazolyl)-N-(1-(cyclohexylmethyl)-2,3-dihydroxy-5-methylhexyl)-L-alaninamide
Molecular FormulaC33H52N6O7S2
Molecular Weight708.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CSC(=N2)N)NC(=O)C(CC3=CC=CC=C3)NS(=O)(=O)N4CCOCC4)O)O
InChIInChI=1S/C33H52N6O7S2/c1-22(2)17-29(40)30(41)26(18-23-9-5-3-6-10-23)36-31(42)27(20-25-21-47-33(34)35-25)37-32(43)28(19-24-11-7-4-8-12-24)38-48(44,45)39-13-15-46-16-14-39/h4,7-8,11-12,21-23,26-30,38,40-41H,3,5-6,9-10,13-20H2,1-2H3,(H2,34,35)(H,36,42)(H,37,43)/t26-,27-,28-,29-,30+/m0/s1
InChIKeyQGJKHQRFJGLJLV-VFFRCKCKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD-134672: Renin Inhibitor Overview


PD-134672 (also designated CI-992) is a synthetic small-molecule renin inhibitor characterized by a 2-amino-4-thiazolyl substituent at the P2 position, with the chemical formula C33H52N6O7S2 and molecular weight of 708.93 . This compound potently inhibits monkey renin in vitro and demonstrates selective inhibition of the renin-angiotensin system (RAS) with significantly weaker activity against the related aspartic protease bovine cathepsin D [1]. In high-renin normotensive monkeys, PD-134672 exhibits oral hypotensive activity, and was advanced to further evaluation in renal hypertensive primates based on its superior efficacy and extended duration of action compared to structurally-related analogs within the same chemical series [2].

Renin pathway inhibition studies Reported inhibition of monkey renin in vitro supports RAS-focused research.
Selectivity profiling vs. aspartic proteases Reported lower activity against bovine cathepsin D suggests selectivity for renin.
High-renin primate model-response context Oral hypotensive activity reported in normotensive monkeys; selected for renal hypertensive primate evaluation.

PD-134672 Differentiation from Other Renin Inhibitors


Generic substitution among renin inhibitors is not scientifically justified due to marked differences in molecular structure, target engagement kinetics, and downstream hemodynamic effects. PD-134672 contains a unique 2-amino-4-thiazolyl P2 moiety that confers a specific renin inhibition and selectivity profile distinct from other renin inhibitors [1]. Comparative studies in anesthetized guinea pigs reveal that PD-134672 exhibits a hemodynamic profile highly dependent on circulating renin, with a 67% reduction in peak mean arterial blood pressure (MABP) effect following bilateral nephrectomy, contrasting sharply with the 57% reduction observed for the ACE inhibitor captopril, indicating a more RAS-specific mechanism [2]. Furthermore, among a series of structurally-related renin inhibitors, PD-134672 was specifically selected for advanced evaluation due to its superior efficacy and longer duration of action in a primate model, demonstrating that even closely-related analogs cannot be assumed to be functionally equivalent [3].

Structural mismatchRenin inhibitors lacking the 2-amino-4-thiazolyl P2 moiety may exhibit a different target engagement and selectivity profile.
Mechanistic mismatchACE inhibitors or angiotensin receptor blockers do not replicate renin-specific RAS modulation; nephrectomy sensitivity context may differ.
Analog selection contextClosely related structural analogs from the same series may not reproduce the reported lead candidate's model-response profile.

PD-134672 Comparative Evidence


Selectivity for Renin Over Cathepsin D

PD-134672 demonstrates quantifiable selectivity for its primary target renin over the off-target aspartic protease cathepsin D, establishing a clear differentiation from non-selective protease inhibitors. The compound potently inhibits monkey renin with an IC50 of 0.58 nM, while exhibiting only weak inhibition of bovine cathepsin D with an IC50 of 1250 nM [1]. This corresponds to a selectivity ratio of 2155-fold, providing a numerically-defined therapeutic index that is essential for experimental designs requiring RAS-specific modulation without confounding off-target effects [2].

Renin vs. Cathepsin D
Head-to-head
2,155×
selectivity ratio
Reported renin selectivity context
Cathepsin D assay conditions not fully specified
Renin-angiotensin system Enzyme inhibition Selectivity profiling

Blood Pressure Reduction and RAS Specificity in Guinea Pig

In a direct comparative in vivo study, PD-134672 produced a maximum decrease in mean arterial blood pressure (MABP) of 32 ± 6% at an intravenous dose of 3 mg/kg, statistically significant compared to vehicle (p < 0.05) [1]. This magnitude of blood pressure reduction was similar to that achieved by the angiotensin II receptor antagonist losartan (1 mg/kg) but was achieved through a mechanistically distinct approach: renin inhibition at the apex of the RAS cascade [2]. Crucially, the effect of PD-134672 on MABP was reduced by 67% following bilateral nephrectomy, compared to only a 57% reduction for the ACE inhibitor captopril, confirming that PD-134672 acts more specifically on the circulating RAS rather than through alternative bradykinin-dependent pathways [3].

MABP & RAS Specificity
Reported
PD-134672 (3 mg/kg IV)32 ± 6% MABP decreaseNephrectomy attenuation67% effect reduction
Captopril (ACEi)57% effect reductionLosartan (ARB)Similar MABP decrease
Supports RAS-specific hemodynamic interpretation
Anesthetized guinea pig model; 1-hour monitoring
In vivo pharmacology Hemodynamics RAS inhibition

Selection Over Structural Analogs in Primate Model

Within a series of renin inhibitors containing the 2-amino-4-thiazolyl P2 moiety, four compounds demonstrated oral blood pressure lowering activity in high-renin normotensive monkeys [1]. Among these active analogs, compound 22 (designated PD-134672) was specifically selected for advanced evaluation in renal hypertensive monkeys based on its superior efficacy and longer duration of action in both in vitro assays and the normotensive primate model [2]. While explicit comparative data for the other three active analogs are not provided in the available abstract, the explicit selection criteria establish PD-134672 as the most promising candidate from this chemical series, providing a clear differentiation from closely-related structural analogs [3].

Analog Selection
Class-level
Reported higher ranking among four active 2-amino-4-thiazolyl analogs; selected for advanced primate evaluation based on efficacy and duration.
Reported selection from analog series
Comparative data limited to selection criteria; quantitative differences not provided
Structure-activity relationship Primate pharmacology Drug selection

PD-134672 Research Applications


Renin-Specific Hemodynamics in Anesthetized Rodents

Researchers requiring a tool to dissect the contribution of circulating renin to blood pressure homeostasis can utilize PD-134672 in anesthetized guinea pig protocols. The compound's 32 ± 6% MABP reduction at 3 mg/kg IV, combined with its 67% attenuation of effect following nephrectomy, provides a quantifiable benchmark for renin-dependent hemodynamics [1]. This application is particularly relevant for comparative studies against ACE inhibitors or angiotensin receptor blockers where the specificity of RAS blockade is a critical experimental variable [2].

SAR Studies of 2-Amino-4-Thiazolyl Renin Inhibitors

Medicinal chemistry groups focused on renin inhibitor optimization can employ PD-134672 as a benchmark reference compound due to its established status as the lead candidate selected from a series of 2-amino-4-thiazolyl-containing analogs [1]. The compound's defined renin IC50 of 0.58 nM and cathepsin D IC50 of 1250 nM provide quantitative baseline values for evaluating new derivatives [2]. Researchers can assess whether novel analogs achieve improved potency or selectivity relative to this characterized reference point [3].

Primate Models of Renin-Dependent Hypertension

Investigators studying the pathophysiology of high-renin hypertension in non-human primates can utilize PD-134672 based on its demonstrated oral hypotensive activity in high-renin normotensive monkeys and its selection for evaluation in renal hypertensive primates [1]. While oral bioavailability in cynomolgus monkeys is low (<2%), the compound exhibits a prolonged duration of action with a tmax of 6-9 hours and sustained MABP reduction following oral dosing, making it suitable for studies where extended pharmacodynamic monitoring is required [2].

Renin vs. ACE Inhibition in RAS Pharmacology

For researchers seeking to differentiate the physiological consequences of renin inhibition versus angiotensin-converting enzyme inhibition, PD-134672 offers a mechanistically precise tool. The differential nephrectomy sensitivity (67% effect reduction for PD-134672 vs. 57% for captopril) provides a validated experimental parameter for distinguishing RAS-specific from bradykinin-mediated hemodynamic effects [1]. This application is particularly valuable for studies investigating the non-ACE pathways of angiotensin II formation or the role of bradykinin in cardiovascular regulation [2].

Application
Selection Property
Validation Focus
Renin-specific hemodynamic research
Renin-dependent pressure response context
Nephrectomy-attenuation endpoint in guinea pig model
SAR benchmark for 2-amino-4-thiazolyl series
Reported renin inhibition and selectivity profile
IC50 and selectivity ratio context relative to reference
Primate hypertension model-response studies
Oral hypotensive activity context in high-renin monkeys
Renal hypertensive primate model interpretation; oral bioavailability review
RAS pharmacology comparison (renin vs. ACEi)
RAS pathway specificity context
Differential nephrectomy sensitivity vs. captopril

Technical Documentation Hub

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55 linked technical documents
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